molecular formula C34H30N2O6 B1440438 Di-fmoc-n-alpha-aminomethyl-l-alanine CAS No. 1562433-56-0

Di-fmoc-n-alpha-aminomethyl-l-alanine

Cat. No. B1440438
M. Wt: 562.6 g/mol
InChI Key: JZXUUGMJLQZNAN-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-fmoc-n-alpha-aminomethyl-l-alanine, also referred to as Fmoc-NAMA, is a modified L-amino acid. It is an Fmoc protected alanine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Alanine is one of the simplest amino acids - a methyl group as the side chain .

Scientific Research Applications

Synthesis and Use in Glycoconjugates

Di-fmoc-n-alpha-aminomethyl-l-alanine has been utilized in the synthesis of complex molecules such as glycoconjugates. Katajisto et al. (2002) demonstrated the use of a related compound, N-Alloc-N'-Boc-N' '-Fmoc-alpha,alpha-bis(aminomethyl)-beta-alanine, in creating triantennary peptide glycoclusters. This process involved sequential deprotection and coupling with peracetylated O-(glycopyranosyl)-N-Fmoc-L-serine pentafluorophenyl esters, highlighting its utility in the study of carbohydrate binding (Katajisto et al., 2002).

Development of C-glycosyl Amino Acids

Barghash, Massi, and Dondoni (2009) explored the synthesis of thiourea-tethered C-glycosyl amino acids, which included a reaction with N(alpha)-Fmoc-beta-amino-l-alanine. These compounds, displaying orthogonal protective groups, are suitable for co-translational modification of natural peptides, expanding the applications in peptide chemistry (Barghash, Massi, & Dondoni, 2009).

Solid-Phase Peptide Synthesis

The compound has been integral in solid-phase peptide synthesis. Tessier et al. (2009) described the synthesis of N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) amino-acids, which are closely related to Di-fmoc-n-alpha-aminomethyl-l-alanine. They focused on minimizing side reactions and optimizing yields, essential for effective peptide synthesis (Tessier et al., 2009).

Exploration of Fmoc-modified Peptides

Tao et al. (2016) investigated the self-assembly and applications of Fmoc-modified amino acids and short peptides. They reviewed the properties and potential applications of these compounds in areas like cell cultivation, drug delivery, and catalytic processes, demonstrating the broad utility of Fmoc-modified compounds in functional material fabrication (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Safety And Hazards

While specific safety and hazard information for Di-fmoc-n-alpha-aminomethyl-l-alanine is not available, standard laboratory safety practices should be followed when handling this compound. This includes avoiding contact with skin and clothing, and not ingesting the compound .

properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N2O6/c1-21(32(37)38)36(34(40)42-19-31-28-16-8-4-12-24(28)25-13-5-9-17-29(25)31)20-35-33(39)41-18-30-26-14-6-2-10-22(26)23-11-3-7-15-27(23)30/h2-17,21,30-31H,18-20H2,1H3,(H,35,39)(H,37,38)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXUUGMJLQZNAN-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-fmoc-n-alpha-aminomethyl-l-alanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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